molecular formula C23H17FN2O2 B2625987 1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one CAS No. 327979-63-5

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one

Cat. No.: B2625987
CAS No.: 327979-63-5
M. Wt: 372.399
InChI Key: CCNNNCNYEOXXMF-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazoisoindolones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one exerts its effects involves targeting specific molecular pathways. For instance, as an RSV fusion inhibitor, it interacts with the fusion glycoprotein of the virus, preventing it from entering host cells . This interaction disrupts the viral replication cycle, thereby inhibiting the infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one is a synthetic compound with notable biological activity, particularly as an antiviral agent. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a fluorobenzoyl moiety and an imidazoisoindole core. This structural configuration is crucial for its biological activity.

Structural Formula

C23H17FN2O2\text{C}_{23}\text{H}_{17}\text{F}\text{N}_2\text{O}_2

IUPAC Name

1-(4-fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one

The primary mechanism of action for this compound involves its role as a fusion inhibitor against respiratory syncytial virus (RSV). The compound interacts with the viral fusion glycoprotein, preventing the virus from entering host cells. This inhibition is critical in reducing viral replication and spread within the host.

Key Findings

  • Inhibition of RSV Infection : The compound has demonstrated significant efficacy in inhibiting RSV infection in vitro by blocking the fusion process required for viral entry into cells .
  • Targeted Molecular Pathways : Research indicates that the compound selectively targets pathways involved in viral entry and replication, making it a promising candidate for further antiviral development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses beyond RSV. Its efficacy stems from its ability to disrupt viral entry mechanisms.

Activity Virus Targeted IC50 (µM)
AntiviralRSV0.02
AntiviralInfluenza A0.05

Comparative Studies

Comparative analyses with structurally similar compounds reveal that variations in substituents significantly affect biological activity:

Compound Activity Remarks
1-(4-chlorobenzoyl)-9b-phenyl-1H-imidazo[2,1-a]isoindol-5-oneModerate antiviralLess effective than fluorinated variant
1-(4-fluorobenzoyl)-9b-(3-methylphenyl)-imidazo[2,1-a]isoindol-5-oneEnhanced stabilityHigher metabolic stability observed

Case Study 1: Efficacy Against RSV

In a controlled laboratory setting, this compound was tested against RSV-infected cell lines. The results indicated a significant reduction in viral load compared to untreated controls.

Case Study 2: Metabolic Stability Analysis

A study evaluating metabolic stability showed that the compound maintained higher levels of parent drug compared to similar compounds after incubation with human liver microsomes (HLMs). This suggests a favorable pharmacokinetic profile for potential therapeutic use .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-18-12-10-16(11-13-18)21(27)25-14-15-26-22(28)19-8-4-5-9-20(19)23(25,26)17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNNNCNYEOXXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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